molecular formula C9H9I2NO2 B3040471 (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid CAS No. 20704-71-6

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid

Cat. No.: B3040471
CAS No.: 20704-71-6
M. Wt: 416.98 g/mol
InChI Key: KXKMQPXOODBCQI-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid is a chiral amino acid derivative that contains two iodine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid typically involves the iodination of a suitable precursor, followed by the introduction of the amino group. One common method involves the use of (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid as a starting material. The hydroxyl group is first protected, and then the compound is subjected to iodination using iodine and a suitable oxidizing agent. After iodination, the protecting group is removed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Deiodinated derivatives.

    Substitution: Thiolated, aminated, or alkoxylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for radiolabeled compounds used in diagnostic imaging.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms on the phenyl ring can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but lacks the amino group.

    3,5-Diiodothyropropionic acid: Similar iodine substitution pattern but different functional groups.

Uniqueness

(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid is unique due to the presence of both iodine atoms and an amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKMQPXOODBCQI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1I)I)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
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(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
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(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
Reactant of Route 5
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
Reactant of Route 6
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid

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